Sumatriptan-d6

Übersicht

Beschreibung

Sumatriptan-d6 is used to treat acute migraine headaches in adults . It works in the brain to relieve the pain from migraine headaches and belongs to the group of medicines called triptans . It is also an agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D .

Molecular Structure Analysis

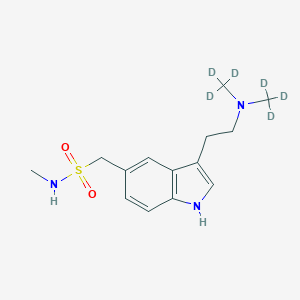

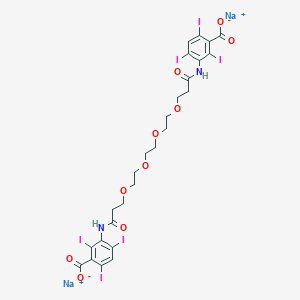

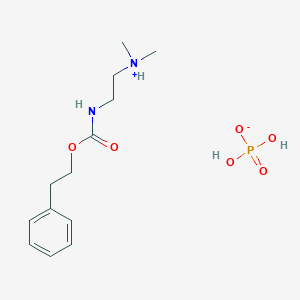

Sumatriptan-d6 has a molecular formula of C14H21N3O2S . Its structure consists of N,N-dimethyltryptamine bearing an additional (N-methylsulfamoyl)methyl substituent at position 5 .Physical And Chemical Properties Analysis

Sumatriptan-d6 has a molecular weight of 301.44 g/mol . It is a sulfonamide and a member of tryptamines . It is functionally related to a N,N-dimethyltryptamine .Wissenschaftliche Forschungsanwendungen

Enhanced Pharmacological Efficacy of Sumatriptan

Scientific Field

Application Summary

This study focused on the pharmacological action of sumatriptan, particularly its antiallodynic and antihyperalgesic properties .

Methods of Application

The study involved the inclusion of sumatriptan into β-cyclodextrin and 2-hydroxylpropylo-β-cyclodextrin by kneading. This inclusion was confirmed using spectral (Fourier-transform infrared spectroscopy (FT-IR); solid state nuclear magnetic resonance spectroscopy with magic angle spinning condition, 1H and 13C MAS NMR) and thermal (differential scanning calorimetry (DSC)) methods .

Results

The inclusion of sumatriptan in complex with cyclodextrins significantly modified its dissolution profiles by increasing the concentration of sumatriptan in complexed form in an acceptor solution compared to its free form. Following complexation, sumatriptan manifested an enhanced ability to permeate through artificial biological membranes in a gastro-intestinal model for both cyclodextrins at all pH values .

Hemodynamic Effects and Pharmacokinetic Interactions

Scientific Field

Application Summary

This study evaluated the hemodynamic effects and pharmacokinetic interactions during the concomitant use of oral rimegepant and subcutaneous sumatriptan .

Methods of Application

Healthy non-smokers aged between 18 and 40 years (men) or 18 and 50 years (women) were enrolled. On Day 1, subjects received 12 mg of sumatriptan as 2 subcutaneous 6 mg injections separated by 1 hour. From Days 2 to 4, subjects received rimegepant or placebo once daily. On Day 5, subjects received rimegepant or placebo, followed 2 hours later by 2 subcutaneous 6 mg injections of sumatriptan, separated by 1 hour .

Modification of Physicochemical Properties

Scientific Field

Application Summary

This study focused on the modification of the physicochemical properties of sumatriptan due to its inclusion in selected cyclodextrins .

Methods of Application

The inclusion of sumatriptan into β-cyclodextrin and 2-hydroxylpropylo-β-cyclodextrin by kneading was confirmed with the use of spectral (Fourier-transform infrared spectroscopy (FT-IR); solid state nuclear magnetic resonance spectroscopy with magic angle spinning condition, 1H and 13C MAS NMR) and thermal (differential scanning calorimetry (DSC)) methods .

Results

The inclusion of sumatriptan in complex with cyclodextrins was found to significantly modify its dissolution profiles by increasing the concentration of sumatriptan in complexed form in an acceptor solution compared to in its free form .

Acute Treatment of Migraine

Scientific Field

Application Summary

Sumatriptan, the prototypical triptan, was specifically designed and developed for the acute treatment of migraine .

Methods of Application

Sumatriptan is administered through subcutaneous injection during a severe migraine attack .

Results

Sumatriptan has been hailed as a medical breakthrough as it provides highly effective and well-tolerated relief for the acute treatment of migraine .

Migraine Treatment

Results

Sumatriptan has been hailed as a medical breakthrough as it provides highly effective and well-tolerated relief for the acute treatment of migraine . Many clinicians still describe, in both private and public forums, their first experience of witnessing at first hand the “miraculous” and rapid disappearance of their patient’s symptoms after subcutaneous injection of sumatriptan during a severe migraine attack .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPFRSPSRPDEB-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649421 | |

| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sumatriptan-d6 | |

CAS RN |

1020764-38-8 | |

| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

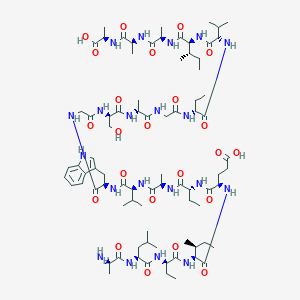

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

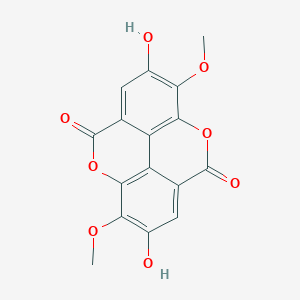

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)

![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)